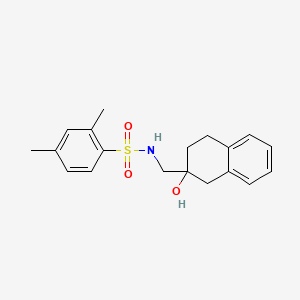

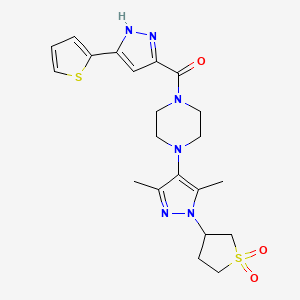

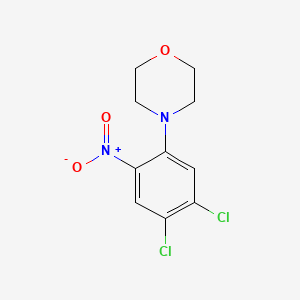

![molecular formula C16H23BFNO2 B2540387 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine CAS No. 2223033-26-7](/img/structure/B2540387.png)

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine" is a fluorinated pyrrolidine derivative that is likely to be of interest due to its potential applications in pharmaceuticals and materials science. The presence of a fluorine atom and a boronate ester group suggests that it could be used in cross-coupling reactions, a common method in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of related fluorinated pyrrolidine compounds typically involves palladium-catalyzed reactions, as seen in the practical synthesis of key pharmaceutical intermediates . The introduction of the aminomethyl moiety via a palladium-catalyzed cyanation/reduction sequence is a common strategy . Similarly, the synthesis of complex fluoroquinolone antibacterials also involves the coupling of pyrrolidine derivatives with quinolinecarboxylic acids . The synthesis of the compound may similarly involve palladium-catalyzed coupling reactions, utilizing the boronate ester for cross-coupling with appropriate partners.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a 3-fluoro-4-phenyl substituent suggests that the compound could exhibit interesting electronic properties due to the electron-withdrawing nature of the fluorine atom. The tetramethyl-1,3,2-dioxaborolan-2-yl group is likely to be involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the construction of biaryl compounds .

Chemical Reactions Analysis

Fluorinated pyrrolidines are often involved in the synthesis of antibacterial agents, as the fluorine atom can significantly influence the biological activity of these compounds . The boronate ester functionality is typically used in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely employed in the synthesis of pharmaceuticals and polymers . The compound's reactivity would be influenced by the presence of the fluorine and boronate ester, making it a versatile intermediate for various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrolidines can vary widely depending on the substitution pattern on the pyrrolidine ring and the nature of the substituents. The introduction of fluorine typically increases the lipophilicity and metabolic stability of the compound, which can be advantageous in drug development . The boronate ester group is sensitive to protic conditions and can be used under mild conditions in cross-coupling reactions . The compound's solubility, stability, and reactivity would be key parameters to consider in its applications.

Mechanism of Action

Target of Action

It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs . They can be used in the treatment of tumors and microbial infections, and also in the design of anticancer drugs .

Mode of Action

It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .

Biochemical Pathways

Boric acid compounds are known to be involved in various biochemical reactions, including glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Result of Action

It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .

properties

IUPAC Name |

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)13-8-7-12(11-14(13)18)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHXFGPNMCESCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)

![1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2540313.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2540321.png)

![4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2540323.png)

![3-[(4-chlorophenyl)methyl]-8-(2-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540324.png)